molecular formula C23H20ClN3O2S2 B2835582 N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1105249-37-3

N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2835582
CAS RN: 1105249-37-3
M. Wt: 470
InChI Key: UJABIXQVZQSAEB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Inhibitors

  • N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a related compound, has shown to be a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), suggesting potential applications in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

  • Certain derivatives, such as 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, have been synthesized and evaluated for antitumor activity. These derivatives displayed potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

  • Investigations into the crystal structures of related compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide have provided insights into their molecular conformations, potentially informing drug design (Subasri et al., 2016).

Vibrational Spectroscopy and Quantum Computational Approach

  • The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy. This study provided a deeper understanding of molecular interactions and stability (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Activity

  • Pyrimidine-Triazole derivatives, including N-substituted acetamides, have been synthesized and tested for antimicrobial activity. This underscores the potential use of these compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Design of AHAS Inhibitors

  • Pyrimidinylthiobenzoates, similar in structure, have been used to study their interaction with acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis. This research is crucial for the development of new herbicides (He et al., 2007).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-4-7-15(8-5-13)17-11-30-21-20(17)26-23(27(3)22(21)29)31-12-19(28)25-16-9-6-14(2)18(24)10-16/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJABIXQVZQSAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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